molecular formula C16H17N5O3S B3311244 N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide CAS No. 946256-09-3

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B3311244
CAS No.: 946256-09-3
M. Wt: 359.4 g/mol
InChI Key: XXZFICOLWSHKIQ-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide class, characterized by a benzenesulfonamide core linked to a tetrazole ring substituted with a 4-ethoxyphenyl group. The benzenesulfonamide group is a common pharmacophore in enzyme inhibitors, particularly targeting carbonic anhydrases or histone deacetylases (HDACs) .

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-2-24-14-10-8-13(9-11-14)21-16(18-19-20-21)12-17-25(22,23)15-6-4-3-5-7-15/h3-11,17H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZFICOLWSHKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide typically involves multiple steps. One common method includes the formation of the tetrazole ring through a [2+3] cycloaddition reaction between an azide and a nitrile. The ethoxyphenyl group is introduced via an electrophilic aromatic substitution reaction, and the benzenesulfonamide moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield an aldehyde or carboxylic acid, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole and Sulfonamide/Benzamide Motifs

The following compounds share structural similarities and functional group arrangements:

Compound 6h ():
  • Structure : 4-({N-[(1-Cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(2-methylphenyl)formamido}methyl)-N-hydroxybenzamide.
  • Properties: Melting point: 117°C. Bioactivity: HDAC inhibitor with selectivity for isoforms HDAC6/6.
Compound 6i ():
  • Structure : 4-({N-[(1-Benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-phenylformamido}methyl)-N-hydroxybenzamide.
  • Properties :
    • Melting point: 108°C.
    • Bioactivity: Moderate HDAC inhibition; benzyl group may increase membrane permeability.
Compound 13g-L ():
  • Structure : Benzyl-N-({[(1S)-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]carbamoyl}methyl)carbamate.
  • Properties :
    • MS(ESI)m/z: 350.1 (M+H)+.
    • Bioactivity: Alanine racemase inhibitor; stereospecific interactions due to chiral centers.
Target Compound :
  • Key differences :
    • The 4-ethoxyphenyl group replaces cyclohexyl or benzyl substituents, likely improving metabolic stability compared to benzyl (less prone to oxidative degradation) .
    • The benzenesulfonamide group may confer stronger hydrogen-bonding interactions than benzamide or carbamate analogues, influencing target selectivity .

Physicochemical and Pharmacokinetic Properties

Compound Melting Point (°C) LogP (Predicted) Bioactivity Target Key Substituent Reference
Target Compound N/A ~3.2* Potential HDAC inhibitor 4-Ethoxyphenyl N/A
6h 117 2.8 HDAC6/8 Cyclohexyl
6i 108 3.1 HDAC Benzyl
13g-L N/A 1.5 Alanine racemase Chiral ethyltetrazole

*Predicted using fragment-based methods; higher LogP suggests improved lipid membrane penetration.

Biological Activity

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide is a complex organic compound notable for its potential pharmacological applications. The presence of the tetrazole ring enhances its biological activity, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O2_{2}S
  • CAS Number : 1005305-93-0

The compound features a sulfonamide group attached to a tetrazole moiety and an ethoxyphenyl group. This unique structure is responsible for its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of the Tetrazole Ring : This can be achieved through the cyclization of appropriate nitrile precursors in the presence of azide sources under acidic or basic conditions.
  • Introduction of Functional Groups : Subsequent steps involve the introduction of the ethoxyphenyl and benzenesulfonamide groups through nucleophilic substitution and coupling reactions.

Common reagents used in these steps include sodium azide and various coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The biological activity of this compound is attributed to its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing the compound to interfere with biochemical pathways. Preliminary studies suggest that it may modulate enzyme activity or receptor function.

Pharmacological Studies

Research has demonstrated various pharmacological effects associated with this compound:

  • Antimicrobial Activity : The compound has shown potential antibacterial properties against various strains due to its ability to inhibit bacterial growth.
    StudyOrganismResult
    E. coliInhibition at 50 µg/mL
    S. aureusInhibition at 30 µg/mL
  • Cardiovascular Effects : In isolated rat heart models, derivatives of benzenesulfonamides have been shown to affect perfusion pressure and coronary resistance. For instance, compounds similar to this compound have been evaluated for their impact on cardiovascular parameters.
    CompoundDose (nM)Effect on Perfusion Pressure
    Control-Baseline
    Compound A0.001Decreased
    Compound B0.001Increased

Case Studies

Several studies have focused on the biological activity of sulfonamide derivatives similar to this compound. For example:

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of sulfonamide derivatives using carrageenan-induced paw edema in rats. Results indicated significant reduction in edema compared to controls.
  • In Vitro Studies : Various in vitro assays have shown that these compounds can inhibit specific enzymes involved in inflammatory pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide

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